

neratinib maleate storage conditions stability

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Compound Focus: Neratinib Maleate

CAS No.: 915942-22-2

Cat. No.: S537016

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Physical Form and Available Data

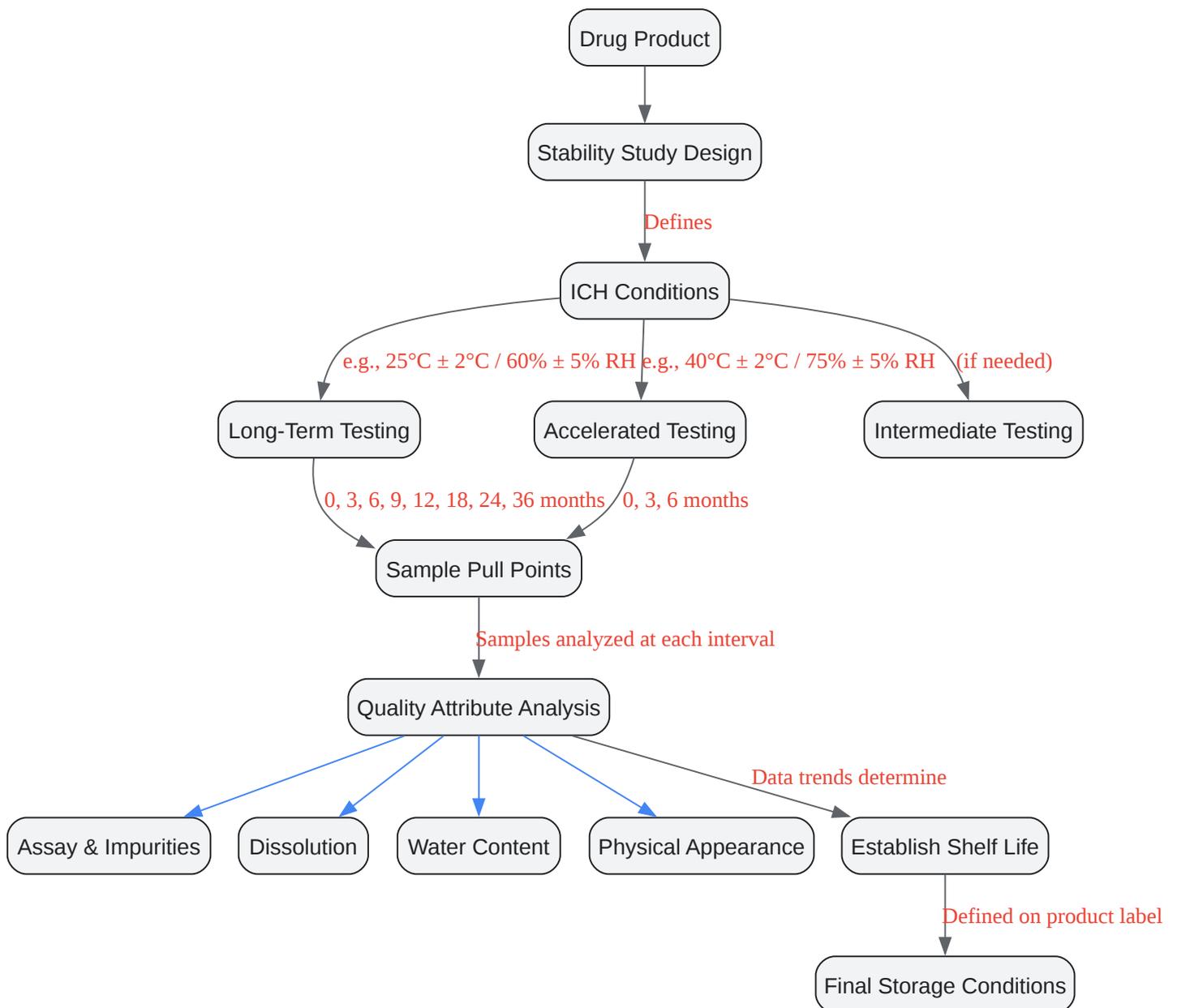
The primary source identified is a 2021 scientific review article. The table below consolidates the key information relevant to storage and handling [1].

Property	Description
Drug Name	Neratinib (formulated as neratinib maleate) [1].
Physical Form	Tablets [1].
Absorption (tmax)	Relatively slow, with a median time to maximum concentration of 3 to 6.5 hours [1].
Elimination Half-life	Mean elimination half-life after a 240 mg dose with food was 14 hours [1].

Experimental Protocol: Determining Storage Conditions

Since explicit storage conditions for **neratinib maleate** are not listed in the search results, the stability of a drug product is typically established through rigorous stability testing as per ICH guidelines. The following

is a general protocol for how such conditions are determined.



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Frequently Asked Questions

Here are answers to some common questions researchers might have, based on the available information and general principles.

Q1: What is the most common stability issue with neratinib tablets mentioned in clinical trials? While the search results do not mention chemical stability issues, **diarrhea** was the most frequent adverse event, occurring in a large majority of patients (88% in one Phase I trial, with 32% being grade 3-4). This was manageable with prophylactic loperamide, but it is the primary clinical handling concern [1].

Q2: The clinical paper mentions neratinib has "slow absorption." Does this impact how it is formulated or stored? Slow absorption (t_{max} of 3-6.5 hours) suggests the drug is designed for a specific release profile [1]. This formulation must be protected from excipients that could alter the release rate (e.g., by absorbing moisture), underscoring the importance of proper storage to maintain the integrity of the dosage form and its performance.

Q3: Where can I find the exact storage temperature and expiration date for a specific batch of neratinib? The **manufacturer's prescribing information or Certificate of Analysis (CoA)** is the definitive source. For a drug product used in research, this information must be provided on the commercial packaging or in the accompanying data sheet. The general experimental data in the public literature cannot replace the specifications for the specific product you are using.

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References

1. The Clinical Efficacy and Safety of Neratinib in Combination ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [neratinib maleate storage conditions stability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537016#neratinib-maleate-storage-conditions-stability>]

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